
BP-1-102
Übersicht
Beschreibung
BP-1-102 is a small-molecule inhibitor that specifically targets the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. This compound is known for its ability to inhibit the phosphorylation and activation of STAT3, making it a valuable tool in cancer research and therapy .
Wissenschaftliche Forschungsanwendungen
Efficacy in Cancer Cell Lines
Numerous studies have demonstrated the antitumor effects of BP-1-102 across various cancer types. It has shown significant efficacy in:
- B-cell Lymphoma : In preclinical models, this compound effectively inhibited hyper-IgM secreting B-cell lymphoma cell lines (Mec-1 and RL) as well as Waldenström macroglobulinemia cell lines (MWCL-1 and BCWM-1) by disrupting STAT3 activity .
- T-cell Acute Lymphoblastic Leukemia : this compound was found to inhibit colony formation and induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines (MOLT-4 and CUTLL1). The treatment led to significant reductions in cell viability and increased apoptosis rates, particularly at higher concentrations .
Summary of Antitumor Effects
Cancer Type | Cell Lines | Key Findings |
---|---|---|
B-cell Lymphoma | Mec-1, RL | Inhibition of STAT3 activity; reduced cell viability |
Waldenström Macroglobulinemia | MWCL-1, BCWM-1 | Significant cytotoxic effects |
T-cell Acute Lymphoblastic Leukemia | MOLT-4, CUTLL1 | Induced apoptosis; inhibited colony formation |
Cardiovascular Applications
This compound has also been studied for its potential in treating cardiovascular conditions, particularly intracranial aneurysms. Research indicates that it can regulate vascular smooth muscle cell contraction by inhibiting the JAK/STAT3/NF-kB signaling pathways. This regulation leads to:
- Reduced Inflammatory Response : this compound down-regulates inflammatory cytokines and matrix metalloproteinases (MMPs), which are implicated in aneurysm formation .
- Lower Blood Pressure : In animal models, treatment with this compound resulted in decreased blood pressure and reduced incidence of aneurysm rupture .
Summary of Cardiovascular Effects
Condition | Mechanism | Key Findings |
---|---|---|
Intracranial Aneurysms | Inhibition of JAK/STAT3/NF-kB pathways | Reduced blood pressure; decreased inflammatory markers |
General Cardiovascular Health | Modulation of smooth muscle cell contraction | Potential therapeutic benefits noted |
Case Study 1: T-cell Acute Lymphoblastic Leukemia
In a controlled study involving T-cell acute lymphoblastic leukemia cell lines treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell proliferation. Apoptosis assays indicated that at concentrations above 15 µM, apoptosis rates reached as high as 93% in MOLT-4 cells .
Case Study 2: Intracranial Aneurysm Model
An experimental model involving aneurysm-prone mice treated with this compound showed a significant reduction in aneurysm rupture rates compared to control groups. The treatment not only lowered blood pressure but also improved vascular health by restoring elastin levels within the arterial walls .
Wirkmechanismus
Target of Action
BP-1-102 primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a key transcriptional factor that plays a crucial role in numerous biological processes . It is involved in the development of cancer, with hyperactivation detected in many types of cancers and is an indicator of poor prognosis .
Mode of Action
This compound inhibits STAT3 by blocking its phosphorylation and dimerization . It directly interferes with the binding of the phosphorylated tyrosine residue (pTyr) of the upstream molecule to the Src homology 2 (SH2) domain of STAT3 . This inhibition disrupts the activation of STAT3, thereby attenuating the symptoms of diseases like glioblastoma and T-cell acute lymphoblastic leukemia .
Biochemical Pathways
This compound affects the JAK/STAT3/NF-κB pathway . It suppresses the activity of this pathway in cancer cells, leading to a decrease in the expression of downstream target genes critical to the dysregulated biological processes that promote cell growth and survival .
Result of Action
This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit invasion and migration abilities . For instance, it has been found to inhibit the proliferation of U251 and A172 cells, with IC50 values of 10.51 and 8.534 μM, respectively . It also induces apoptosis by decreasing the expression of B-cell lymphoma-2 and inhibits invasion and migration by decreasing the expression of matrix metallopeptidase 9 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
BP-1-102 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Herstellung von Schlüsselzwischenprodukten, gefolgt von deren Kupplung und anschließenden funktionellen Gruppenmodifikationen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsverfahren
Während detaillierte industrielle Produktionsverfahren für this compound nicht allgemein veröffentlicht werden, wird die Verbindung im Allgemeinen in Forschungslabors unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Die Skalierbarkeit des Syntheseprozesses ermöglicht die Produktion von this compound in ausreichenden Mengen für Forschungs- und präklinische Studien .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BP-1-102 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, umfassen aber typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zu diesen Produkten gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
BP-1-102 zeichnet sich durch seine hohe Spezifität und Potenz als STAT3-Inhibitor aus. Zu ähnlichen Verbindungen gehören:
Stattic: Ein weiterer niedermolekularer Inhibitor von STAT3, der mit der SH2-Domäne interagiert.
SH-4-54: Eine Verbindung, die STAT3 durch Bindung an die SH2-Domäne hemmt.
S3I-201: Ein STAT3-Inhibitor, der die STAT3-Dimerisierung stört.
This compound zeichnet sich durch seine höhere Affinität zur STAT3-SH2-Domäne und seine Wirksamkeit bei der Störung der STAT3-Signalübertragung in verschiedenen Krebszelllinien aus .
Biologische Aktivität
BP-1-102 is a small molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a crucial role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly against hematological malignancies and solid tumors. Its mechanism of action involves blocking the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent transcriptional activation of target genes.
Inhibition of STAT3 Activity
This compound directly interacts with the SH2 domain of STAT3, which is essential for its activation. By preventing the phosphorylation and dimerization of STAT3, this compound effectively disrupts its ability to translocate to the nucleus and activate transcription of oncogenic target genes such as c-Myc and cyclin D1. This inhibition leads to reduced cell proliferation and survival in cancer cells.
Modulation of Signaling Pathways
Research indicates that this compound not only inhibits STAT3 but also affects other signaling pathways. For instance, it has been shown to modulate the MAPK pathways by enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK while reducing extracellular signal-regulated kinase (ERK) activation. This dual action contributes to its antitumor effects by promoting apoptosis and inhibiting cell migration and invasion.
Antitumor Effects
Table 1: Summary of Antitumor Effects of this compound
Induction of Apoptosis
Flow cytometry studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For example, treatment with this compound resulted in a high percentage of late apoptotic cells in MOLT-4 and CUTLL1 lines, with rates reaching up to 93% at higher concentrations . This apoptosis induction is closely linked to the inhibition of STAT3 activity.
Inhibition of Cell Migration and Invasion
In addition to its effects on proliferation and apoptosis, this compound significantly reduces the migratory and invasive capabilities of cancer cells. This is particularly evident in gastric cancer cell lines where this compound treatment led to marked suppression of these processes .
Preclinical Efficacy in Hematological Malignancies
In a study focusing on B-cell lymphomas, this compound demonstrated potent efficacy by significantly reducing the levels of phosphorylated STAT3 in treated cell lines. The compound's ability to inhibit both constitutive and interleukin-induced STAT3 phosphorylation was noted as a critical factor in its therapeutic potential .
Solid Tumor Models
This compound has also been evaluated in solid tumor models, including breast cancer xenografts. Results indicated that oral administration led to significant tumor growth inhibition, further supporting its potential as a therapeutic agent against various malignancies .
Eigenschaften
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSFFVDMUSXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-07-0 | |
Record name | BP-1-102 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of BP-1-102?
A1: this compound specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , , , ] It directly interacts with the Src homology 2 (SH2) domain of STAT3, a region crucial for STAT3 dimerization and subsequent activation. [, , , , ]
Q2: How does this compound binding to STAT3 affect its function?
A2: this compound binding to the SH2 domain of STAT3 effectively disrupts STAT3 dimerization. [, , , , ] This, in turn, prevents STAT3 from binding to DNA and activating the transcription of its target genes. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated STAT3 inhibition?
A3: this compound-mediated STAT3 inhibition leads to the downregulation of several STAT3-regulated genes involved in cell survival, proliferation, angiogenesis, and drug resistance. [, , , , , ] Some of these genes include c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF. [, , , ] This downregulation ultimately induces apoptosis in tumor cells characterized by aberrant STAT3 activity. [, , , , , ]
Q4: How does this compound impact cellular processes beyond direct STAT3 inhibition?
A4: Beyond direct effects on STAT3, this compound treatment has been linked to:
- Modulation of other signaling pathways: Studies suggest that this compound can indirectly affect other signaling pathways like JAK2/STAT3/c-Myc, MAPK, and NF-κB. [, , , , ] The exact mechanisms of these interactions require further investigation.
- Impact on the tumor microenvironment: this compound can alter the tumor microenvironment by reducing the release of pro-inflammatory cytokines and chemokines. [] This modulation contributes to its antitumor effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C31H27F5N2O5S, and its molecular weight is 634.63 g/mol.
Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A6: Research on this compound analogs has revealed critical structural features influencing its activity and potency. [, ] For example:
- Hydrophobic Interactions: The pentafluorophenyl and cyclohexylbenzene moieties contribute significantly to binding affinity with the STAT3 SH2 domain through hydrophobic interactions. [] Modifications to these hydrophobic fragments often lead to decreased potency. [, , ]
- Linker Region: Variations in the linker region connecting the key pharmacophores can impact both potency and pharmacokinetic properties. [, ] For instance, replacing the original linker with alanine or proline resulted in analogs with improved inhibitory activity. []
Q7: Are there any promising this compound analogs with improved properties?
A7: Several this compound analogs have shown enhanced characteristics:
- Increased Potency: Analogs like H012, H070, H072, H098, H127, H142, H145, H152, and H155 have demonstrated significantly improved potency in inhibiting STAT3 DNA-binding activity compared to this compound. []
- Enhanced Permeability: Analog H058 exhibited better permeability in Caco-2 cell models compared to this compound, suggesting potential for improved bioavailability. []
Q8: What are the limitations of current this compound analogs?
A8: While some analogs show improved potency or permeability, challenges remain:
- Metabolic Stability: Analogs with alanine linkers, like H048 and H058, demonstrated low microsomal stability, potentially due to labile methyl groups. [] This instability could hinder their in vivo efficacy.
- Selectivity: Although this compound and its analogs generally exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5, the degree of selectivity varies among analogs and requires further optimization. [, ]
Q9: What cancer types have shown sensitivity to this compound in preclinical studies?
A9: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:
- Hematological Malignancies: Multiple myeloma, Waldenström macroglobulinemia, and T-cell acute lymphoblastic leukemia cell lines have shown sensitivity to this compound. [, , ]
- Solid Tumors: this compound has exhibited antitumor effects in preclinical models of breast cancer, lung cancer, gastric cancer, and glioma. [, , , , , , , ]
Q10: What in vivo models have been used to study this compound?
A10: The efficacy of this compound has been investigated in several in vivo models, including:
- Xenograft Models: this compound has shown promising results in inhibiting tumor growth in xenograft models of human breast cancer and lung cancer. [, , , ]
- Syngeneic Models: Studies utilizing mouse models of intracranial aneurysms and renal interstitial fibrosis have also demonstrated the therapeutic potential of this compound. [, ]
Q11: Has this compound been tested in clinical trials?
A11: While preclinical data for this compound appears promising, it's important to note that, to date, it has not yet progressed to clinical trials.
Q12: What are the potential limitations and challenges associated with this compound?
A12: Despite its promise, there are challenges in developing this compound as a therapeutic agent:
- Off-target Effects: Recent studies using thermal shift assays and mass spectrometry suggest that this compound, along with other STAT3 inhibitors like Stattic, might act as nonspecific alkylating agents. [] This finding highlights the importance of further research to confirm these interactions and assess potential off-target effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.